5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a phenoxy group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of herbicidal ionic liquids and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects. The phenoxy group and triazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy group.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar structure but different substitution pattern.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs .
Properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPBEYRTZLFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407384 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-53-4 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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